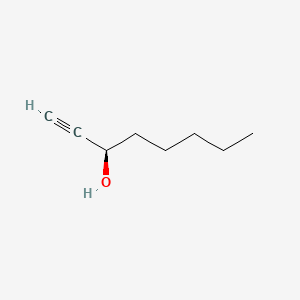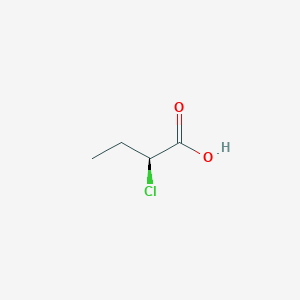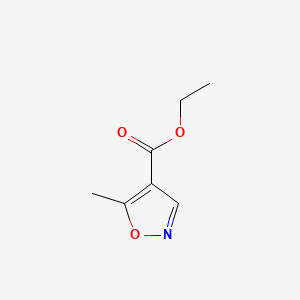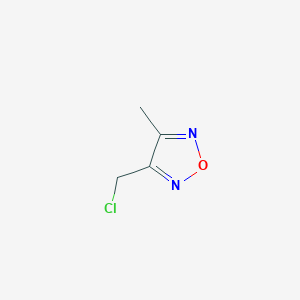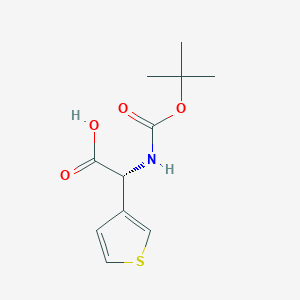
(R)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 g/mol. The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8,17H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid” is a solid or semi-solid or liquid compound . It is usually bench stable and easy to purify .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Aldehyde Building Blocks for Peptide Isosteres : The compound is utilized in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, serving as precursors for the combinatorial solid-phase synthesis of novel peptide isosteres. This process involves coupling to solid supports, allowing for various nucleophilic reactions and further chemical modifications (Groth & Meldal, 2001).
Synthesis of Enantiopure Glutamate Receptors Isomers : Research has been conducted on the synthesis of enantiopure isomers of tricholomic acid, which are related to (R)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, exploring their pharmacological characterization at glutamate receptors. This includes the synthesis of erythro- and threo-amino acids with potential applications in neuropharmacology (Pinto et al., 2008).
Synthesis of Amino Acid-Based Polyacetylenes : Novel amino acid-derived acetylene monomers have been synthesized, and their polymerization studied, demonstrating applications in materials science. The monomers, derived from N-(tert-butoxycarbonyl)-L-alanine, have shown potential for creating polymers with unique physical properties, including helical conformations (Gao, Sanda, & Masuda, 2003).
Pharmacological and Materials Science Applications
Chemosensors for Ion Recognition : Research into fluorescent 4,5-diarylimidazolyl-phenylalanines based on (R)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid derivatives has shown promising applications as fluorimetric chemosensors for ion recognition, particularly for detecting biologically and analytically important ions (Esteves, Raposo, & Costa, 2016).
Electrochromic Materials : The synthesis and electropolymerization of thiophene derivatives, such as 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid, have been explored for their potential applications in electrochromic devices. These materials demonstrate excellent electroactivity, redox stability, and promising electrochromic performance (Zhang et al., 2016).
DNA Hybridization Sensors : Conducting polymers based on thiophen-3-yl-acetic acid derivatives have been applied in the development of electrochemical hybridization sensors for detecting DNA sequences. This application showcases the potential of these compounds in biosensor technology, offering high sensitivity and specificity (Cha et al., 2003).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes (P305+P351+P338) .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427467 |
Source


|
| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid | |
CAS RN |
33130-97-1 |
Source


|
| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


